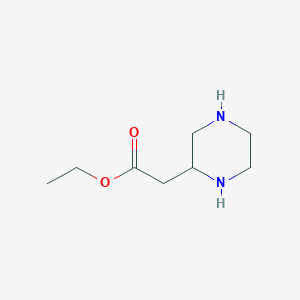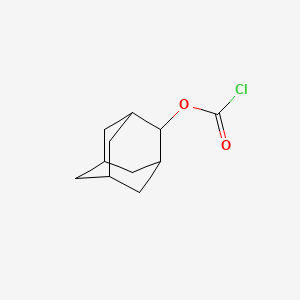
1-(5-Ethynylthiophen-2-yl)ethanone
Descripción general
Descripción
1-(5-Ethynylthiophen-2-yl)ethanone, also known by its chemical formula C₈H₆OS , is a synthetic organic compound. It features an ethynyl group (C≡C) attached to a thiophene ring. The compound exhibits interesting properties due to its conjugated system and functional groups.
Synthesis Analysis
The synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone involves several steps. While I don’t have specific papers at hand, researchers typically achieve this through Sonogashira coupling . In this reaction, an alkyne (in this case, the ethynyl group) reacts with a halogenated thiophene precursor in the presence of a palladium catalyst. The resulting product is 1-(5-Ethynylthiophen-2-yl)ethanone.
Molecular Structure Analysis
The molecular structure of 1-(5-Ethynylthiophen-2-yl)ethanone consists of a central thiophene ring with an ethynyl group attached at the 5-position. The ethanone functional group (C=O) is also present. The compound’s planar structure contributes to its electronic properties.
Chemical Reactions Analysis
1-(5-Ethynylthiophen-2-yl)ethanone can participate in various reactions:
- Electrophilic aromatic substitution : The thiophene ring undergoes substitution reactions.
- Reduction : The carbonyl group can be reduced to an alcohol.
- Cross-coupling reactions : The ethynyl group allows for further functionalization.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Boiling Point : Not specified in the available data.
- Density : Not specified in the available data.
- Solubility : It likely dissolves in organic solvents due to its hydrophobic nature.
Aplicaciones Científicas De Investigación
1. Novel Compound Identification in Forensic Toxicology
A study conducted by Bijlsma et al. (2015) focused on the identification of a novel cathinone derivative structurally similar to 1-(5-Ethynylthiophen-2-yl)ethanone. This compound was seized by customs and analyzed using advanced techniques like GC-MS and NMR, highlighting the importance of such compounds in forensic toxicology and law enforcement (Bijlsma et al., 2015).
2. Synthesis for Antitumor Activity
Mahmoud et al. (2021) explored the synthesis of novel thiazole derivatives using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block. This research revealed the potential of these derivatives in antitumor activity against MCF-7 tumor cells (Mahmoud et al., 2021).
3. Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) investigated a photoinduced direct oxidative annulation of compounds including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone and its analogs, demonstrating an oxidant and transition-metal-free method. This study presents the potential in organic synthesis and material science (Zhang et al., 2017).
4. HIV-1 Replication Inhibitors
Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. This showcases the medicinal applications in antiviral drug development (Che et al., 2015).
5. Anti-Microbial Properties
Satya et al. (2022) conducted molecular docking and ADMET studies on Ethanone 1-(2-hydroxy-5-methyl phenyl), revealing its binding efficacy with proteins in Staphylococcus aureus and reporting its anti-microbial properties (Satya et al., 2022).
Safety And Hazards
1-(5-Ethynylthiophen-2-yl)ethanone may pose hazards during handling:
- Irritant : It could irritate skin and eyes.
- Flammable : As with most organic compounds, it’s flammable.
- Toxicity : Toxicity data is not readily available.
Direcciones Futuras
Researchers should explore:
- Functionalization : Modify the ethynyl group for diverse applications.
- Biological Activity : Investigate its potential in drug discovery.
- Materials Science : Use it in organic electronics or sensors.
Propiedades
IUPAC Name |
1-(5-ethynylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c1-3-7-4-5-8(10-7)6(2)9/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWZCLCPNXGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466436 | |
| Record name | 1-(5-ethynylthiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethynylthiophen-2-yl)ethanone | |
CAS RN |
658701-97-4 | |
| Record name | 1-(5-ethynylthiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)



![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)


